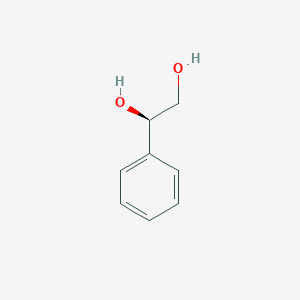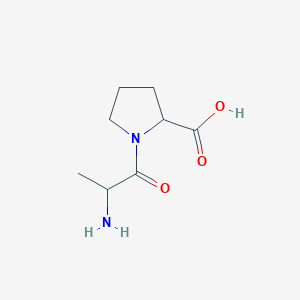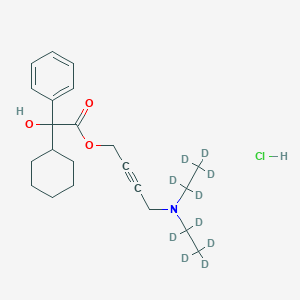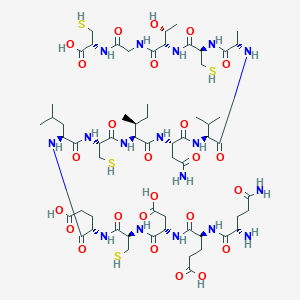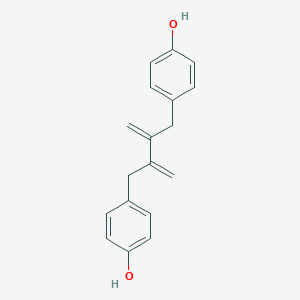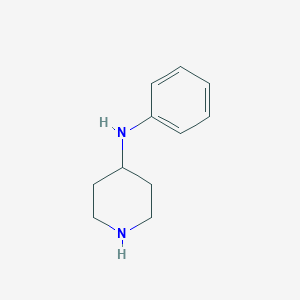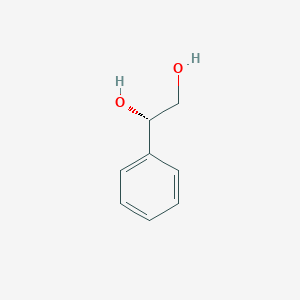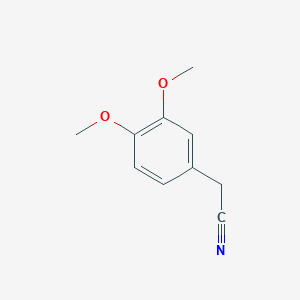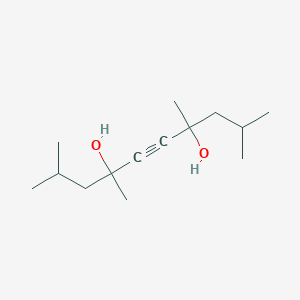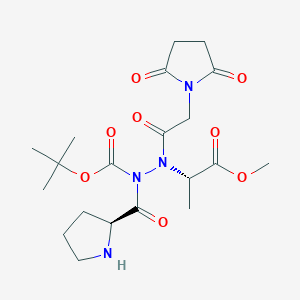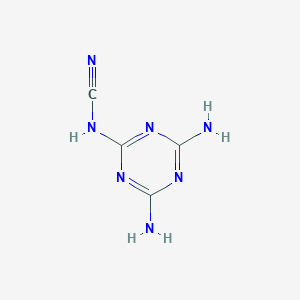
Cyanomelamine
Overview
Description
Cyanomelamine is a chemical compound with the molecular formula C4H5N7 . It is a substituted melamine, characterized by the presence of a cyano group attached to the melamine structure. This compound is a white to off-white solid that is sparingly soluble in dimethyl sulfoxide and slightly soluble in methanol when heated . It is primarily used as a chemical intermediate in the synthesis of various derivatives and compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomelamine is typically synthesized by reacting cyanamide with melamine under alkaline conditions . The reaction involves the condensation of cyanamide with melamine, resulting in the formation of this compound. The reaction conditions usually include a temperature range of 70-100°C and a pH of around 8-10 .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous feeding of cyanamide and melamine into a reactor, where the reaction takes place under controlled temperature and pH conditions. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Cyanomelamine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Polymerization Reactions: this compound can polymerize with formaldehyde to form synthetic resins.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Condensation Agents: Aldehydes and ketones are commonly used in condensation reactions.
Polymerization Catalysts: Acidic or basic catalysts are used in polymerization reactions.
Major Products Formed:
Substituted Melamines: Products of nucleophilic substitution reactions.
Imines and Derivatives: Products of condensation reactions.
Synthetic Resins: Products of polymerization reactions with formaldehyde.
Scientific Research Applications
Cyanomelamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of resins, polymers, and other materials.
Mechanism of Action
The mechanism of action of cyanomelamine involves its ability to form stable complexes with various substrates. It can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The cyano group in this compound plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Melamine: A compound with a similar structure but without the cyano group.
Cyanamide: A precursor in the synthesis of cyanomelamine.
Dicyandiamide: Another related compound used in the production of melamine and its derivatives.
Uniqueness of this compound: this compound is unique due to the presence of the cyano group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to melamine. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials .
Properties
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMLNOQRNOLESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Cyanomelamine in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with hydrogen sulfide under pressure in aqueous ammonia to yield 2,4-Diamino-s-triazine-6-thiourea. [] This reaction highlights its utility in constructing heterocyclic compounds with potential applications in various fields.
Q2: Can this compound be used to synthesize more complex molecules?
A2: Yes, this compound acts as a precursor to diverse chemical entities. Studies demonstrate its reactivity with potassium dicyano-S-methylisothiourea, forming the dithis compound salt. [] This reaction exemplifies its potential in generating complex molecules with possible biological activities or material science applications.
Q3: Are there analytical methods to determine the presence of this compound in other substances?
A3: Yes, researchers have developed specific analytical techniques to quantify this compound, particularly in the presence of other compounds. One such method utilizes cation exchange chromatography to separate and quantify trace amounts of melamine, a common impurity found in benzoguanamine. [] This method highlights the importance of analytical chemistry in ensuring the purity and quality of chemical substances.
Q4: Does the presence of this compound pose challenges in analytical procedures?
A4: Yes, the presence of this compound can complicate analytical procedures. For instance, in the determination of small amounts of monoguanylmelamine in acetoguanamine, this compound is identified as a potential interfering compound. [] This emphasizes the need for robust analytical methods capable of separating and quantifying target analytes in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


